Product packaging for 2-(Acetyloxy)-4-nitrobenzyl acetate(Cat. No.:)

2-(Acetyloxy)-4-nitrobenzyl acetate

Cat. No.: B429136
M. Wt: 253.21g/mol
InChI Key: WUSCCJNXGHDQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetyloxy)-4-nitrobenzyl acetate is a specialized organic compound of significant interest in advanced synthetic chemistry. It features both acetylated phenol and benzyl acetate functional groups on a nitro-substituted benzene ring, making it a versatile building block or protected intermediate in multi-step organic synthesis . Researchers value this compound for its potential use in constructing more complex molecules, particularly in pharmaceutical research and development, where such protected intermediates are crucial for controlling reactivity and achieving desired molecular architectures. The nitro group offers a handle for further functionalization, for example, through reduction to an aniline, which can be a key step in producing active pharmaceutical ingredients (APIs) and other fine chemicals. The presence of acetyl protecting groups helps to mask reactive hydroxyl and alcohol sites during specific chemical transformations, a common strategy in complex molecule assembly . This product is intended for use as a research chemical by qualified professionals in laboratory settings only. It is strictly for research and development purposes and is not classified as a drug, cosmetic, or for personal use. All information provided is for reference purposes only. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with laboratory best practices and applicable regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO6 B429136 2-(Acetyloxy)-4-nitrobenzyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO6

Molecular Weight

253.21g/mol

IUPAC Name

(2-acetyloxy-4-nitrophenyl)methyl acetate

InChI

InChI=1S/C11H11NO6/c1-7(13)17-6-9-3-4-10(12(15)16)5-11(9)18-8(2)14/h3-5H,6H2,1-2H3

InChI Key

WUSCCJNXGHDQCE-UHFFFAOYSA-N

SMILES

CC(=O)OCC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)C

Canonical SMILES

CC(=O)OCC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Acetyloxy 4 Nitrobenzyl Acetate and Its Analogues

Regioselective Synthesis Strategies for Substituted Derivatives

Regioselectivity is crucial in the synthesis of derivatives of 2-(acetyloxy)-4-nitrobenzyl acetate (B1210297), as it dictates the precise positioning of functional groups on the aromatic ring, which in turn determines the compound's properties. The synthesis often begins with a substituted phenol (B47542) or toluene (B28343), where the existing substituents direct the position of incoming groups like the nitro (-NO2) group.

The nitration of aromatic compounds is a classic electrophilic substitution reaction. Traditional methods using a mixture of nitric and sulfuric acid can be notoriously unselective for substituted compounds. sibran.ru The directing effects of the substituents on the aromatic ring are paramount. For instance, an electron-donating group like a hydroxyl (-OH) or methoxy (B1213986) (-OCH3) group is ortho-, para-directing, while an electron-withdrawing group like a nitro group itself is meta-directing and deactivating. vapourtec.com

In synthesizing a precursor like 4-nitro-2-hydroxybenzyl alcohol, starting from a para-substituted phenol is a common strategy. The hydroxyl group would direct the incoming nitro group to the ortho position. However, achieving high regioselectivity can be challenging. Researchers have explored various nitrating agents and conditions to improve control. For example, the use of metal nitrates on solid supports like montmorillonite (B579905) clay has been reported for the nitration of phenols. sibran.ru

A study on the synthesis of 4,5-dialkoxy-2-nitroanilines demonstrated a regioselective nucleophilic aromatic substitution (ArSN) reaction. uj.edu.pl This highlights how different synthetic strategies can be employed to control the final arrangement of substituents, which is a principle applicable to the synthesis of complex analogues of 2-(acetyloxy)-4-nitrobenzyl acetate.

Table 1: Comparison of Nitrating Agents for Aromatic Compounds

Nitrating Agent/System Substrate Type Key Features Reference
Mixed Acid (HNO₃/H₂SO₄) General Aromatics Traditional method, highly effective but can have low selectivity and harsh conditions. sibran.rubeilstein-journals.org
Metal Nitrates on Solid Supports (e.g., Claycop) Phenols, Various Aromatics Milder conditions, improved selectivity, easier product isolation. sibran.ru
N-Nitro Reagents Various Aromatics Can offer alternative selectivity profiles. rsc.org
Nitrogen Oxides Various Aromatics Used in specific industrial processes. rsc.org

| Photochemical Nitration | Phenols, Salicylic Acid | Uses UV radiation, offers a green chemistry approach. | mjcce.org.mkresearchgate.net |

Stereoselective Approaches in Complex Derivative Synthesis

While this compound itself is achiral, the synthesis of its analogues can involve the creation of one or more chiral centers, necessitating stereoselective methods to control the three-dimensional arrangement of atoms. This is particularly relevant when modifications are made to the benzylic position or when chiral substituents are present on the aromatic ring.

The synthesis of enantioenriched benzylic alcohols and their derivatives is a significant area of research. nih.gov These chiral alcohols are valuable intermediates that can be converted into a wide range of other molecules. nih.govorganic-chemistry.org Strategies for their synthesis often involve asymmetric reduction of a corresponding ketone or asymmetric addition of nucleophiles to an aldehyde. For instance, the asymmetric reduction of an α,β-unsaturated ketone using a stoichiometric amount of (R)-CBS and BH₃·SMe₂ has been used to produce a chiral alcohol with 82% enantiomeric excess (ee). beilstein-journals.org

Another powerful technique is dynamic kinetic resolution (DKR). This process combines a rapid racemization of a starting material (like a chiral alcohol) with a kinetically controlled, enzyme-catalyzed reaction (like acetylation) that selectively converts one enantiomer into the product. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. The combination of a lipase (B570770) catalyst, such as Candida antarctica lipase B (CAL-B), with a metal-based racemization catalyst has been successfully used for the DKR of chiral benzylic alcohols, achieving high yields and excellent enantioselectivity (up to 99% ee). mdpi.comencyclopedia.pub

Table 2: Examples of Stereoselective Synthesis Methods for Chiral Benzyl Alcohol Analogues

Method Catalyst/Reagent Substrate Type Key Outcome Reference
Asymmetric Reduction (R)-CBS / BH₃·SMe₂ α,β-Unsaturated Ketone Chiral alcohol (82% ee) beilstein-journals.org
Asymmetric Phenyl Transfer β-hydroxysulfoximines Aromatic Aldehydes Enantioenriched diarylmethanols organic-chemistry.org
Dynamic Kinetic Resolution (DKR) Lipase (e.g., CAL-B) & Metal Catalyst Chiral Secondary Alcohols Chiral esters (up to 94% yield, 82-99% ee) researchgate.net

| Asymmetric Amination via DKR | Iridium Complex & NADH Mimic | Primary Benzylic Alcohols | Chiral Benzomorpholines (80-94% ee) | chinesechemsoc.org |

Optimization of Reaction Parameters for Enhanced Yields and Purity Profiles

Optimizing reaction parameters such as temperature, solvent, catalyst loading, and reaction time is critical for maximizing the yield and purity of this compound and its derivatives. Both the nitration and acetylation steps can be fine-tuned for improved outcomes.

For the acetylation of hydroxyl groups, various catalysts and conditions have been explored. Acetylation is a fundamental protection strategy in organic synthesis, often accomplished with acetic anhydride (B1165640). amazonaws.comnumberanalytics.com Studies have shown that solvent-free, or "neat," conditions can be highly effective. For example, using 0.5 mol% of an ammonium (B1175870) salt of 12-tungstophosphoric acid as a catalyst for the acetylation of phenol with acetic anhydride under neat conditions resulted in a 96% yield of phenyl acetate. amazonaws.com The choice of acetylating agent and catalyst can also influence selectivity, especially in molecules with multiple reactive sites, such as amino-phenols. acs.org

The optimization process often involves a systematic study of each parameter. For instance, in the development of a biocatalytic acetylation, parameters such as the type of acyl donor, solvent, speed of agitation, catalyst loading, and molar ratios are investigated to find the ideal conditions for maximum conversion. acs.org Similarly, for Friedel-Crafts acylation, a related reaction, response surface methodology (RSM) has been used to model the relationship between variables and product yield, allowing for precise determination of optimal conditions. nih.gov

Table 3: Optimization of Acetylation of Benzyl Alcohol using a Continuous Flow Microwave Reactor

Entry Power (W) Flow Rate (mL/min) Temperature (°C) Yield (%)
1 50 15 42 22
2 50 10 50 38
3 50 5 67 70
4 100 15 60 66
5 100 10 74 88
6 100 5 101 99
7 150 15 78 96
8 150 10 100 98
9 150 5 138 98

Data adapted from a study on rapid optimization using a continuous flow microwave reactor. nii.ac.jp

Application of Green Chemistry Principles in Synthetic Pathways

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.com These principles are increasingly being applied to the synthesis of nitroaromatic and acetylated compounds to create more environmentally benign and sustainable methods.

Traditional nitration methods often use large quantities of corrosive acids, presenting significant environmental and handling challenges. sibran.ruzenodo.org Green alternatives focus on using solid acid catalysts, recyclable reagents, and less hazardous solvent systems. sibran.ru For example, eco-friendly nitration has been demonstrated using solid supports like silica (B1680970) gel or clay, which can facilitate milder reaction conditions and easier catalyst recovery. sibran.ru Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, represents another green approach, enabling nitration with minimal solvent and enhanced energy efficiency. rsc.org Photochemical methods, using UV light to initiate nitration, also offer a pathway that avoids harsh reagents. researchgate.net

In acetylation reactions, green strategies include the use of solvent-free conditions, reusable catalysts, and alternative acetylating agents. humanjournals.comresearchgate.netconsensus.app Heterogeneous acid catalysts like Amberlyst-15 and zeolites have been used for solventless acetylation, simplifying product purification and allowing for catalyst reuse. nih.gov Deep eutectic solvents (DES), which are mixtures of compounds that form a liquid at a lower temperature than the individual components, can act as both a green solvent and a catalyst for reactions like Friedel-Crafts acylation. rsc.org

Table 4: Green Chemistry Approaches in Synthesis

Reaction Type Green Approach Method/Catalyst Advantages Reference
Nitration Solid-Supported Reagents Bi(NO₃)₃ on Silica Gel/Clay Avoidance of excess acids, milder conditions. sibran.ru
Nitration Mechanochemistry Saccharin-based nitrating agent, ball milling Minimal solvent, energy efficient, recyclable reagent. rsc.org
Acylation Solvent-Free Catalysis Ammonium salt of 12-tungstophosphoric acid Stoichiometric reagent use, reusable catalyst. amazonaws.com
Acylation Heterogeneous Catalysis Amberlyst-15, Zeolites Solventless conditions, catalyst reusability. nih.gov

| Acylation | Deep Eutectic Solvent | [CholineCl][ZnCl₂]₃ | Dual catalyst and green solvent, reusable. | rsc.org |

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of compounds like this compound, particularly for nitration reactions. vapourtec.com Nitrations are typically fast and highly exothermic, which can pose safety risks and lead to side products in traditional batch reactors due to poor temperature control. beilstein-journals.orgrsc.org

The benefits of flow chemistry extend beyond nitration. Hydrogenation of nitroaromatics to form amines, a common subsequent step, is also well-suited for continuous processing using packed-bed reactors with solid catalysts. mdpi.com Furthermore, multi-step syntheses can be integrated into a single continuous flow system, streamlining the entire production process from starting material to final product without intermediate isolation steps. acs.org The combination of flow chemistry with microwave irradiation can also rapidly optimize reaction conditions and accelerate synthesis. nii.ac.jp

Table 5: Advantages of Flow Chemistry for Nitration Reactions

Feature Benefit Description Reference
Enhanced Safety Minimized Runaway Risk Superior temperature control prevents dangerous exotherms common in batch nitration. vapourtec.comrsc.org
Improved Selectivity Fewer Impurities Precise control over stoichiometry and residence time reduces the formation of over-nitrated or other side products. vapourtec.com
Higher Yields Optimized Conditions Consistent and optimal reaction conditions lead to more efficient conversion to the desired product. rsc.org
Scalability Industrial Potential Continuous operation allows for straightforward scaling from laboratory to pilot and industrial production. rsc.orgresearchgate.net

| Process Intensification | Integrated Synthesis | Multiple reaction steps (e.g., nitration, reduction) can be linked in a continuous sequence. | acs.org |


Applications of 2 Acetyloxy 4 Nitrobenzyl Acetate in Advanced Organic Synthesis and Methodology Development

Role as a Photolabile Protecting Group for Functionalities (e.g., Carboxylic Acids, Alcohols, Amines)

One of the most significant applications of 2-(Acetyloxy)-4-nitrobenzyl acetate (B1210297) is its function as a photolabile protecting group (PPG). PPGs are chemical moieties that can be removed from a molecule by the action of light, offering a mild and highly specific method of deprotection that avoids the use of harsh chemical reagents. researchgate.net The 2-nitrobenzyl group, a core component of 2-(Acetyloxy)-4-nitrobenzyl acetate, is a well-established photolabile caging group. wikipedia.orgnih.gov Upon irradiation with UV light, the 2-nitrobenzyl group undergoes an intramolecular rearrangement and subsequent fragmentation, releasing the protected functional group. researchgate.netwikipedia.org

This process is initiated by the photo-induced transfer of an oxygen atom from the nitro group to the benzylic carbon, leading to the formation of a transient aci-nitro intermediate. wikipedia.orgresearchgate.net This intermediate then rearranges to release the protected substrate and form a 2-nitrosobenzaldehyde as a byproduct. researchgate.net The efficiency and selectivity of this cleavage have made this compound and its derivatives attractive for protecting a variety of functional groups, including carboxylic acids, alcohols, and amines, in complex synthetic sequences. researchgate.net

Orthogonal Protecting Group Strategies in Complex Molecule Synthesis

Orthogonal protecting group strategies are essential for the synthesis of complex molecules that contain multiple, distinct functional groups. bham.ac.uk This approach allows for the selective removal of one protecting group in the presence of others, enabling chemists to unmask specific reactive sites at desired stages of a synthetic route. bham.ac.uk The photolabile nature of the 2-(acetyloxy)-4-nitrobenzyl group makes it an excellent component of such strategies. wikipedia.org

For instance, a synthetic intermediate might possess a carboxylic acid protected as a 2-(acetyloxy)-4-nitrobenzyl ester, an alcohol protected as a silyl (B83357) ether, and an amine protected as a carbamate (B1207046). The 2-(acetyloxy)-4-nitrobenzyl group can be selectively cleaved with light without affecting the silyl ether (which is typically removed with fluoride (B91410) ions) or the carbamate (which might be removed by acid or hydrogenation). This orthogonality provides a high degree of control and flexibility in the assembly of intricate molecular architectures.

Protecting GroupFunctional Group ProtectedDeprotection Condition
2-(Acetyloxy)-4-nitrobenzylCarboxylic Acid, Alcohol, AmineUV Light
tert-Butyldimethylsilyl (TBDMS)AlcoholFluoride source (e.g., TBAF)
Benzyloxycarbonyl (Cbz)AmineHydrogenolysis (H₂, Pd/C)
Fluorenylmethyloxycarbonyl (Fmoc)AmineBase (e.g., Piperidine)

Controlled Release Methodologies and Spatiotemporal Control

The ability to trigger a reaction at a specific time and location is a powerful tool in chemistry and biology. Photolabile protecting groups derived from this compound are instrumental in developing such controlled release systems. google.comgoogle.com By "caging" a biologically active molecule or a reactive chemical species with a photolabile group, its activity can be suppressed until it is released by a pulse of light. nih.gov

This spatiotemporal control is particularly valuable in chemical biology for studying dynamic cellular processes. nih.gov For example, a neurotransmitter or a signaling molecule can be protected with a 2-nitrobenzyl group and introduced into a biological system in its inactive form. By focusing a beam of light on a specific cell or region of tissue, the caged molecule can be released with high precision, allowing researchers to observe its immediate effects in real-time. This technique has been employed to study processes such as signal transduction, gene expression, and enzyme activity with unprecedented temporal and spatial resolution.

Precursors for Reactive Intermediates in Organic Reactions

Beyond its role in protection, the photochemical properties of the 2-nitrobenzyl scaffold can be harnessed to generate highly reactive intermediates. nih.gov Upon photolysis, derivatives of this compound can be designed to fragment in ways that produce species such as carbenes, nitrenes, or radicals. nih.gov These transient intermediates can then participate in a variety of subsequent chemical transformations, including cycloadditions, C-H insertion reactions, and rearrangements. organixinc.com

The design of the precursor molecule dictates the nature of the reactive intermediate generated. For example, a carefully substituted 2-nitrobenzyl derivative could be engineered to release a specific carbene upon irradiation, which could then be trapped by an adjacent functional group or an external reagent to form a new carbon-carbon bond. This approach opens up avenues for the development of novel photochemical reactions and the synthesis of complex cyclic systems.

Utilization in Multi-Component Reaction Design and Development

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The design of new MCRs is a vibrant area of research, and photolabile compounds can play a unique role in their development.

A 2-(acetyloxy)-4-nitrobenzyl-caged reactant can be incorporated into a reaction mixture, remaining dormant until a light stimulus is applied. This allows for the temporal control of the MCR, where the release of one of the components initiates the reaction cascade. This strategy can be used to improve the selectivity of MCRs by preventing side reactions that might occur if all components were active from the outset. Furthermore, light can be used as a "switch" to trigger the formation of different products from the same set of starting materials under different conditions.

Strategic Applications in Natural Product Synthesis Research

The synthesis of complex natural products often requires the use of sophisticated protecting group strategies and the development of novel bond-forming reactions. researchgate.netnih.gov The unique properties of this compound and its derivatives have found application in this challenging field. The mild, light-induced deprotection conditions are particularly advantageous when dealing with sensitive and highly functionalized intermediates that are common in natural product synthesis. researchgate.netunina.it

The ability to selectively unmask a functional group at a late stage of a synthesis, without the need for harsh reagents that could damage the delicate molecular framework, is a significant advantage. This has enabled the successful completion of total syntheses of several complex natural products where traditional protecting group strategies have failed.

Development of Novel Reagents and Catalysts Derived from this compound

The core structure of this compound can be modified to create new reagents and catalysts with unique, light-responsive properties. For example, a catalytically active species could be "caged" with a photolabile 2-nitrobenzyl group, rendering it inactive. Upon irradiation, the catalyst would be released, initiating a chemical transformation. This approach, known as photocatalysis, allows for precise control over the timing and location of catalytic activity.

Computational and Theoretical Studies of 2 Acetyloxy 4 Nitrobenzyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of 2-(acetyloxy)-4-nitrobenzyl acetate (B1210297). These calculations provide a detailed picture of the molecule's ground-state geometry, electron distribution, and orbital energies, which are key determinants of its chemical reactivity.

The electronic structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. For nitroaromatic compounds, the nitro group significantly influences the electronic properties, acting as a strong electron-withdrawing group. This leads to a lower energy LUMO, primarily localized on the nitro-substituted benzene (B151609) ring.

Natural Bond Orbital (NBO) analysis further refines this picture by quantifying charge delocalization and hyperconjugative interactions. ripublication.com These interactions contribute to the molecule's stability. In 2-(acetyloxy)-4-nitrobenzyl acetate, significant charge delocalization is expected across the π-system of the benzene ring and the nitro group. The molecular electrostatic potential (MEP) map, another output of these calculations, visually represents the charge distribution, highlighting electrophilic and nucleophilic sites and predicting how the molecule will interact with other chemical species. ripublication.com

Table 1: Illustrative DFT Calculation Outputs for a Nitrobenzyl Derivative

ParameterDescriptionIllustrative Value
HOMO Energy Energy of the highest occupied molecular orbital.-7.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital.-2.5 eV
HOMO-LUMO Gap Energy difference indicating electronic excitation energy.5.0 eV
Dipole Moment Measure of the net molecular polarity.4.2 Debye
NBO Charge on Nitro Group (N) Partial charge on the nitrogen atom of the nitro group.+0.8 e
NBO Charge on Nitro Group (O) Partial charge on the oxygen atoms of the nitro group.-0.5 e

Note: These values are illustrative for a generic nitrobenzyl compound and serve to represent the type of data obtained from DFT calculations.

Molecular Dynamics Simulations of Photochemical Processes and Conformational Changes

Molecular dynamics (MD) simulations offer a window into the time-resolved behavior of molecules, capturing the complex motions and transformations that occur during chemical reactions. uni-duesseldorf.demdpi.com For this compound, MD simulations are particularly valuable for studying the conformational changes and the intricate sequence of events following photoexcitation.

Upon absorption of UV light, the molecule is promoted to an electronically excited state. MD simulations can track the subsequent ultrafast processes, including the critical intramolecular hydrogen transfer from the benzylic carbon to the nitro group. This transfer leads to the formation of a transient aci-nitro intermediate, a key step in the photolytic cleavage mechanism. rsc.orgresearchgate.net

These simulations can also model the conformational flexibility of the acetyloxy and acetate groups. The orientation of these groups can influence the efficiency of the hydrogen transfer and the subsequent release of the protected molecule. By simulating the molecule's behavior in different solvent environments, MD can provide insights into how the surrounding medium affects the photochemical process. uni-duesseldorf.de

Reaction Pathway Mapping and Transition State Analysis of Key Transformations

The photolytic release mechanism of the acetate group from this compound involves a series of intermediates and transition states. Computational methods allow for the mapping of the potential energy surface, identifying the most likely reaction pathways and the energy barriers associated with each step. rsc.orgresearchgate.net

The primary photochemical event is the intramolecular hydrogen abstraction by the excited nitro group, which proceeds through a specific transition state to form the aci-nitro intermediate. researchgate.netacs.org This intermediate is not stable and undergoes further transformations. Theoretical calculations have been crucial in revising previously proposed mechanisms, showing that the decay of the aci-nitro tautomer can lead to cyclic intermediates. acs.org

Table 2: Calculated Energy Barriers for Key Steps in Nitrobenzyl Photolysis

Reaction StepDescriptionIllustrative Activation Energy (kcal/mol)
Intramolecular H-transfer Formation of the aci-nitro intermediate from the excited state.5-10
aci-Nitro Isomerization Conformational changes of the aci-nitro intermediate.10-15
Cyclic Intermediate Formation Ring closure from the aci-nitro intermediate.12-18
Substrate Release Final release of the protected group and formation of a nitrosobenzaldehyde derivative.Varies with substrate

Note: These are representative energy ranges for o-nitrobenzyl compounds, illustrating the application of transition state analysis.

In Silico Design of Novel Analogues with Tunable Photolytic or Reactive Properties

A significant application of computational chemistry is the in silico design of new molecules with desired properties. By modifying the structure of this compound computationally, researchers can predict how these changes will affect its photolytic behavior before undertaking laborious synthesis.

For example, introducing different substituents on the aromatic ring can alter the absorption wavelength (λmax) and the photolysis quantum yield. Electron-donating groups, for instance, can red-shift the absorption spectrum, potentially allowing for cleavage with longer, less damaging wavelengths of light. nih.govmdpi.com Similarly, modifications to the benzylic position can influence the rate and efficiency of the hydrogen transfer step.

Computational screening of a virtual library of analogues can rapidly identify promising candidates with enhanced properties, such as improved water solubility, faster release kinetics, or higher two-photon absorption cross-sections for specialized applications. The replacement of the nitro group with other functionalities, such as a boronic acid group, has also been explored computationally to create compounds with different biological activities. rsc.org

Predictive Modeling of Photolysis Efficiency and Selectivity

Predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), can be developed to correlate structural features of nitrobenzyl derivatives with their photolysis efficiency and selectivity. These models use descriptors derived from computational calculations (e.g., electronic properties, steric parameters) to predict the quantum yield of photolysis.

Studies have shown a strong correlation between the efficiency of photorelease and the radical stabilization energy of the leaving group. researchgate.net DFT calculations can compute these energies, providing a predictive tool for how efficiently different leaving groups will be released from the o-nitrobenzyl scaffold. This allows for the rational selection of protecting groups for specific applications.

Furthermore, these models can help predict the selectivity of the photoreaction, minimizing the formation of unwanted side products. By understanding the factors that control the reaction pathway, it is possible to design molecules that undergo cleaner and more efficient photolysis. nih.gov

Derivatization and Functionalization Strategies of 2 Acetyloxy 4 Nitrobenzyl Acetate for Specialized Research

Synthesis of Substituted Nitrobenzyl Acetate (B1210297) Derivatives with Varied Electronic and Steric Properties

The modification of the aromatic ring of nitrobenzyl derivatives is a key strategy to modulate their chemical and physical properties. By introducing substituents with different electronic (electron-donating or electron-withdrawing) and steric (size and shape) characteristics, researchers can fine-tune the reactivity and functionality of the parent molecule.

Electronic Effects: The electronic nature of substituents on the aromatic ring significantly influences the photochemical properties of the nitrobenzyl core. nih.gov Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), can increase the electron density of the aromatic system. This alteration can red-shift the maximum absorption wavelength, allowing the photocleavage reaction to be triggered with longer, less-damaging wavelengths of light (e.g., near-UV or visible light). nih.govresearchgate.net Conversely, electron-withdrawing groups (EWGs), such as additional nitro groups or halogens, can make the molecule more electron-deficient, which can also alter cleavage efficiency and reaction kinetics. semanticscholar.org

A common synthetic approach involves starting with an already substituted phenol (B47542) or toluene (B28343) and building the nitrobenzyl acetate structure through nitration, benzylic bromination, and acetylation steps. For example, the synthesis of 4,5-dimethoxy-2-nitrobenzyl derivatives, which are widely used due to their red-shifted absorption, begins with dimethoxybenzene. researchgate.netresearchgate.net Studies on para-substituted nitrophenyl benzoate (B1203000) esters have systematically explored how substituents ranging from nitro and chloro (EWG) to methyl and methoxy (EDG) impact hydrolysis rates, providing a model for understanding electronic influence on the ester cleavage. semanticscholar.org

Steric Effects: The introduction of bulky substituents near the reactive benzylic position can influence the molecule's interaction with other molecules, such as enzymes or binding partners. For instance, adding a methyl group at the benzylic position (the α-carbon) can increase the quantum yield of photolysis. mdpi.com The synthesis of such derivatives often involves the use of a precursor like 2-(2-nitrophenyl)propanol, which is then acetylated. dtu.dk The Taft linear free-energy relationship has been used to study how sterically hindering groups (e.g., isobutyrate, pivalate) on nitrophenyl esters affect reaction kinetics, demonstrating that steric bulk can significantly modulate reactivity. emerginginvestigators.org

The following table summarizes the effects of different substituents on the properties of nitrobenzyl derivatives.

Substituent TypeExample Substituent(s)Position on RingPrimary EffectConsequence for Research Applications
Electron-Donating Methoxy (-OCH₃), Amino (-NH₂)4, 5ElectronicRed-shifts absorption wavelength, enabling use of longer wavelength light for photocleavage. nih.govresearchgate.net
Electron-Withdrawing Nitro (-NO₂), Chloro (-Cl)3, 5, 6ElectronicAlters photocleavage efficiency and reaction kinetics. semanticscholar.org
Steric Bulk Methyl (-CH₃)α-carbon (benzylic)Steric/ElectronicCan increase the quantum yield of photolysis. mdpi.com
Steric Bulk Isopropyl, tert-ButylEster GroupStericHinders enzymatic or chemical hydrolysis, allowing for studies of steric influence on reaction rates. emerginginvestigators.org

Introduction of Photomodifiable Groups for Enhanced or Modulated Responsiveness

To create more sophisticated molecular systems, the 2-(acetyloxy)-4-nitrobenzyl acetate scaffold can be further functionalized by introducing additional photo-responsive or modifiable groups. This strategy aims to enhance or alter the molecule's response to light, creating multi-functional tools.

One primary approach is to attach a fluorescent dye to the photolabile nitrobenzyl group. rsc.org This creates a "fluorescent photocage" where the dye's properties might be quenched or altered while tethered. Upon photorelease of the caged substrate, the fluorescent reporter can provide a real-time signal of the uncaging event. The synthesis involves conjugating a reactive derivative of a fluorophore to a functional handle on the nitrobenzyl scaffold.

Another strategy involves creating systems with dual responsiveness. For example, a second, different class of photolabile group, such as a coumarin, could be incorporated into the same molecule. researchgate.net Coumarins can undergo photoreversible dimerization upon exposure to one wavelength of light and cleavage at another. researchgate.net This would create a system that can be manipulated in complex ways using different light inputs.

Furthermore, the inherent photo-responsiveness of the nitrobenzyl group can be modulated to create a gradient of reactivity. By synthesizing derivatives with slightly different substituents, such as a standard 2-nitrobenzyl ester and an α-methyl-2-nitrobenzyl ester in the same system, researchers can achieve selective cleavage by tuning the wavelength and intensity of the light source, as the α-methyl variant has a significantly higher quantum yield of photolysis. mdpi.com

Modification StrategyAdded Group/MoietyPurposeResulting Functionality
Fluorescent Tagging Fluorescent Dyes (e.g., Coumarin, BODIPY)To monitor the photorelease event.A fluorescent signal is generated or changed upon photocleavage, allowing real-time tracking. rsc.org
Wavelength Tuning Electron-Donating Groups (e.g., Methoxy)To shift the absorption to longer, less harmful wavelengths.The molecule can be cleaved with near-UV or violet light (~400 nm) instead of UV light (~350 nm). nih.govacs.org
Dual Photoreactivity A second, distinct photolabile group (e.g., Coumarin)To create a system responsive to multiple light inputs.The molecule exhibits complex behavior, such as reversible dimerization and irreversible cleavage, controlled by different wavelengths. researchgate.net
Quantum Yield Modulation α-Alkyl Substituents (e.g., α-Methyl)To increase the efficiency of the photocleavage reaction.More efficient release of the caged molecule for a given amount of light exposure. mdpi.com

Strategies for Bioconjugation and Attachment to Macromolecular Scaffolds (Chemical Biology Context)

A major application of functionalized nitrobenzyl derivatives is the light-regulated control of biological processes. This requires the covalent attachment, or bioconjugation, of the photocage to a macromolecule like a protein or nucleic acid. rsc.org The nitrobenzyl moiety typically acts as a "caged" linker, masking the function of a specific amino acid or nucleotide until its removal by light. acs.orgrsc.org

Several chemical strategies are employed for this purpose:

Amine-Reactive Conjugation: A common method involves modifying the photocage with a succinimidyl ester (NHS ester) or isothiocyanate group. These groups react readily with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins, to form stable amide or thiourea (B124793) bonds, respectively. nih.gov

Thiol-Reactive Conjugation: For targeting cysteine residues, the photocage can be derivatized with a maleimide (B117702) or iodoacetamide (B48618) group. These groups undergo specific Michael addition or alkylation reactions with the thiol side chain of cysteine.

Click Chemistry: For highly specific and efficient ligation, "click" chemistry reactions are often used. The photocage can be synthesized with a terminal alkyne or azide (B81097) group. This allows it to be conjugated to a macromolecule that has been metabolically or synthetically engineered to bear the complementary functional group (an azide or alkyne, respectively), typically via a copper-catalyzed or strain-promoted cycloaddition reaction.

Solid-Phase Peptide Synthesis (SPPS): Photocaged amino acids, where the side chain (e.g., the carboxylic acid of aspartate or the imidazole (B134444) of histidine) is protected by a nitrobenzyl group, can be incorporated directly into a peptide sequence during SPPS. rsc.orgnih.gov This allows for precise, site-specific installation of the photolabile group within the peptide's primary structure.

These strategies enable the creation of photocaged proteins, peptides, and nucleic acids, where a biological function can be switched on at a specific time and location by applying light. acs.orgrsc.org

Bioconjugation StrategyReactive Group on PhotocageTarget Functional Group on MacromoleculeResulting Linkage
Amine Coupling N-Hydroxysuccinimide (NHS) EsterLysine (Amine)Amide
Thiol Coupling MaleimideCysteine (Thiol)Thioether
Click Chemistry Alkyne / AzideAzide / Alkyne (genetically or synthetically installed)Triazole
Direct Incorporation Photocaged Amino AcidN/A (built into peptide chain)Peptide Bond

Synthesis of Polymer-Supported Analogues for Solid-Phase Methodologies

Solid-phase synthesis is a cornerstone of modern chemistry, particularly for preparing libraries of compounds like peptides and oligonucleotides. dtu.dk Attaching a molecule to a solid support (e.g., a polystyrene or polyethylene (B3416737) glycol resin) simplifies the synthetic process by allowing reagents and byproducts in solution to be washed away easily after each reaction step. Photolabile linkers based on the nitrobenzyl structure are ideal for this purpose because they provide a stable connection during synthesis but can be cleaved under very mild, specific conditions (irradiation with light), releasing the final product from the resin without the need for harsh chemicals like strong acids. dtu.dkresearchgate.netnih.gov

The synthesis of a polymer-supported analogue typically involves:

Functionalization of the Linker: A nitrobenzyl alcohol derivative is prepared with a functional handle, such as a hydroxyl or carboxyl group, that can be attached to the resin. For example, 4-bromomethyl-3-nitrobenzoic acid is a common starting material.

Attachment to the Solid Support: The functionalized linker is covalently attached to a commercially available resin. For instance, a linker with a carboxylic acid can be coupled to an amine-functionalized resin (like aminomethyl polystyrene) using standard peptide coupling reagents.

Loading of the First Monomer: The first building block of the target molecule (e.g., an amino acid) is then attached to the other end of the now polymer-supported linker.

Elongation and Final Cleavage: The molecule is built step-by-step on the solid support. In the final step, the resin is suspended in a suitable solvent and irradiated with UV light (typically 350-365 nm), which cleaves the bond between the linker and the synthesized molecule, releasing the pure product into the solution. dtu.dkpurdue.edu

This methodology has been used extensively for the synthesis of peptides, including cyclic peptides, and for creating combinatorial libraries for drug discovery. purdue.edunih.gov

Resin TypeLinker ChemistryTypical ApplicationCleavage Condition
Polystyrene (Merrifield Resin) o-Nitrobenzyl esterSolid-phase peptide/small molecule synthesisUV light (e.g., 365 nm) in a non-absorbing solvent. researchgate.net
TentaGel (TG) Resin 6-nitroveratryl (Nve) or Hcnb linkerSolid-phase synthesis of cyclic peptides. purdue.eduPhotolytic cleavage. purdue.edu
Amino-functionalized Polystyrene Adipic acid spacer with p-nitrophenylhydrazideSynthesis of aminothiazole derivatives. rsc.orgMulti-step chemical release (not photolytic). rsc.org

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation

The comprehensive characterization of 2-(Acetyloxy)-4-nitrobenzyl acetate (B1210297) and its reaction pathways necessitates the use of sophisticated analytical techniques. These methodologies provide deep insights into transient intermediates, complex product mixtures, and precise molecular structures, which are crucial for understanding its chemical behavior.

Future Research Directions and Emerging Applications of 2 Acetyloxy 4 Nitrobenzyl Acetate

Integration in Supramolecular Chemistry Research and Host-Guest Systems

The integration of photolabile moieties like 2-(acetyloxy)-4-nitrobenzyl acetate (B1210297) into supramolecular structures and host-guest systems is a promising area of research. Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. researchgate.net By incorporating a photocleavable group onto the guest or host, light can be used as an external stimulus to control the association or dissociation of the complex.

For instance, a guest molecule "caged" with a 2-nitrobenzyl group could be released from a cyclodextrin (B1172386) host upon irradiation. researchgate.net This allows for the controlled release of the guest, which could be a drug or a signaling molecule, within a specific biological environment. The binding affinities and specificities of these host-guest systems can be fine-tuned through chemical modifications of both the host and the guest. chim.it

Table 1: Potential Applications in Supramolecular Chemistry

Research AreaApplication of 2-(Acetyloxy)-4-nitrobenzyl acetatePotential Outcome
Controlled ReleaseCaging of guest molecules for light-triggered release from host cavities.Targeted delivery and activation of therapeutic agents or probes.
Molecular SwitchesReversible switching of host-guest interactions by photocleavage and re-formation.Development of light-responsive molecular machines and sensors.
Smart MaterialsIncorporation into polymers or gels to create photoresponsive materials.Materials with tunable properties for applications in soft robotics and tissue engineering.

Development of Optogenetic Tools and Photoactivatable Biomolecules Based on Photocleavage

Optogenetics is a revolutionary technique that uses light to control the activity of cells, typically neurons. nih.gov This is often achieved by genetically modifying cells to express light-sensitive proteins. An alternative and complementary approach involves the use of photoactivatable biomolecules, where a small molecule's activity is controlled by a photolabile protecting group. ub.edu

2-Nitrobenzyl derivatives are instrumental in creating "caged" versions of neurotransmitters, signaling molecules, and other bioactive compounds. psu.eduuga.edu For example, "caged" ATP, an energy currency in cells, was one of the pioneering applications of this technology. psu.edu The photolysis of these caged compounds allows for the precise and rapid activation of biological processes, providing insights into complex signaling pathways. caltech.edu The development of new caged compounds with improved properties, such as two-photon absorption capabilities for deeper tissue penetration, remains an active area of research. acs.orgacs.org

Applications in Microfluidic Synthesis and High-Throughput Screening Methodologies

Microfluidics deals with the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. This technology enables the rapid and efficient synthesis and screening of chemical compounds. The integration of photocleavable groups with microfluidic systems offers unique advantages. For instance, light can be used to initiate reactions at specific points within a microfluidic channel, allowing for precise control over reaction times and conditions.

High-throughput screening (HTS) is a drug discovery process that allows for the automated testing of large numbers of chemical compounds for a specific biological activity. nih.govsci-hub.se Photocleavable probes can be used in HTS assays to study the kinetics of enzyme inhibition or receptor binding. nih.gov By releasing a substrate or ligand with a flash of light, the real-time interaction with the target protein can be monitored. caltech.edu This provides valuable information for the development of new drugs.

Exploration in Advanced Materials Science

The photocleavage properties of 2-nitrobenzyl derivatives are being explored for the development of advanced materials with tunable properties.

Photoresists: In the microelectronics industry, photoresists are light-sensitive materials used to create patterns on substrates. The photocleavage of nitrobenzyl groups can alter the solubility of a polymer, allowing for the creation of intricate patterns with high resolution.

Smart Polymers: Smart polymers are materials that respond to external stimuli, such as light, temperature, or pH. mdpi.comnih.gov By incorporating this compound or similar moieties into polymer chains, it is possible to create materials that change their shape, solubility, or mechanical properties upon irradiation. researchgate.net These materials have potential applications in areas like soft robotics and controlled drug delivery.

Drug Delivery Systems: Beyond caging small molecules for clinical trials, research is focused on developing sophisticated drug delivery systems. nih.govgoogle.comgoogle.com.nagoogle.com For example, a drug could be encapsulated within a polymer nanoparticle that is decorated with photocleavable linkers. nih.gov Upon exposure to light at a specific location in the body, the linkers would break, releasing the drug in a targeted manner. This approach could improve the efficacy of treatments while minimizing side effects. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.